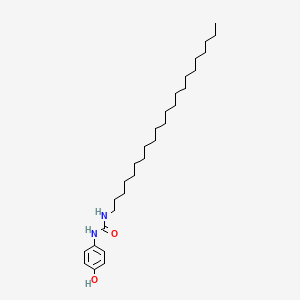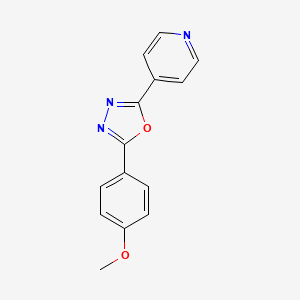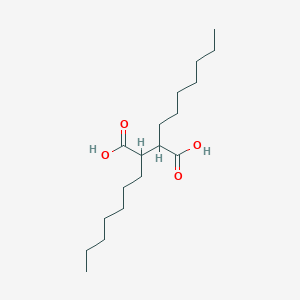![molecular formula C37H45NO2Sn B14174498 4-({[Tris(2-methyl-2-phenylpropyl)stannyl]oxy}carbonyl)aniline CAS No. 928343-58-2](/img/structure/B14174498.png)
4-({[Tris(2-methyl-2-phenylpropyl)stannyl]oxy}carbonyl)aniline
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-({[Tris(2-methyl-2-phenylpropyl)stannyl]oxy}carbonyl)aniline is a chemical compound known for its unique structure and properties. It is characterized by the presence of a stannyl group attached to an aniline derivative, making it a significant compound in various chemical reactions and applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 4-({[Tris(2-methyl-2-phenylpropyl)stannyl]oxy}carbonyl)aniline typically involves the reaction of aniline with tris(2-methyl-2-phenylpropyl)stannyl chloride under controlled conditions. The reaction is carried out in an inert atmosphere, usually under nitrogen or argon, to prevent oxidation. The reaction mixture is stirred at room temperature for several hours, followed by purification through column chromatography to obtain the desired product.
Industrial Production Methods: In an industrial setting, the production of this compound involves large-scale reactions in batch reactors. The process includes the use of high-purity reagents and solvents to ensure the quality of the final product. The reaction conditions are optimized to maximize yield and minimize by-products. The product is then purified using advanced techniques such as recrystallization and distillation.
Analyse Chemischer Reaktionen
Types of Reactions: 4-({[Tris(2-methyl-2-phenylpropyl)stannyl]oxy}carbonyl)aniline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced derivatives.
Substitution: The stannyl group in the compound can be substituted with other functional groups using reagents like halogens or organometallic compounds.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents at elevated temperatures.
Reduction: Lithium aluminum hydride, sodium borohydride; reactions are performed in dry solvents under an inert atmosphere.
Substitution: Halogens, organometallic reagents; reactions are conducted in polar or non-polar solvents depending on the nature of the substituent.
Major Products: The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of this compound, each with distinct chemical and physical properties.
Wissenschaftliche Forschungsanwendungen
4-({[Tris(2-methyl-2-phenylpropyl)stannyl]oxy}carbonyl)aniline has a wide range of applications in scientific research, including:
Chemistry: Used as a reagent in organic synthesis and catalysis. It serves as a precursor for the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its use in drug development and as a potential therapeutic agent.
Industry: Utilized in the production of specialty chemicals and materials, including polymers and coatings.
Wirkmechanismus
The mechanism of action of 4-({[Tris(2-methyl-2-phenylpropyl)stannyl]oxy}carbonyl)aniline involves its interaction with molecular targets such as enzymes and receptors. The stannyl group plays a crucial role in modulating the compound’s activity by facilitating its binding to specific sites on the target molecules. This interaction can lead to the inhibition or activation of biological pathways, resulting in the compound’s observed effects.
Vergleich Mit ähnlichen Verbindungen
- 4-({[Tris(2-methyl-2-phenylpropyl)stannyl]oxy}carbonyl)phenol
- 4-({[Tris(2-methyl-2-phenylpropyl)stannyl]oxy}carbonyl)benzene
- 4-({[Tris(2-methyl-2-phenylpropyl)stannyl]oxy}carbonyl)toluidine
Comparison: Compared to its similar compounds, 4-({[Tris(2-methyl-2-phenylpropyl)stannyl]oxy}carbonyl)aniline exhibits unique properties due to the presence of the aniline group. This structural difference imparts distinct reactivity and biological activity, making it a valuable compound for various applications.
Eigenschaften
CAS-Nummer |
928343-58-2 |
|---|---|
Molekularformel |
C37H45NO2Sn |
Molekulargewicht |
654.5 g/mol |
IUPAC-Name |
tris(2-methyl-2-phenylpropyl)stannyl 4-aminobenzoate |
InChI |
InChI=1S/3C10H13.C7H7NO2.Sn/c3*1-10(2,3)9-7-5-4-6-8-9;8-6-3-1-5(2-4-6)7(9)10;/h3*4-8H,1H2,2-3H3;1-4H,8H2,(H,9,10);/q;;;;+1/p-1 |
InChI-Schlüssel |
QPZADJQAKVZSEP-UHFFFAOYSA-M |
Kanonische SMILES |
CC(C)(C[Sn](CC(C)(C)C1=CC=CC=C1)(CC(C)(C)C2=CC=CC=C2)OC(=O)C3=CC=C(C=C3)N)C4=CC=CC=C4 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![3-[(2,6-Dichlorophenyl)methyl]-1,2-dimethylpyridin-4(1H)-one](/img/structure/B14174418.png)
![3H-Imidazo[1,2-a]purine, 3-methyl-9-(1-pyrrolidinyl)-](/img/structure/B14174426.png)
![2-(Benzyl{[(2R,3R)-3-phenyloxiran-2-yl]methyl}amino)ethan-1-ol](/img/structure/B14174427.png)
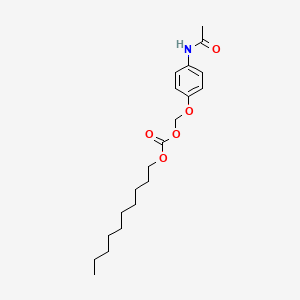
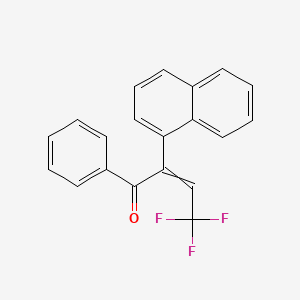
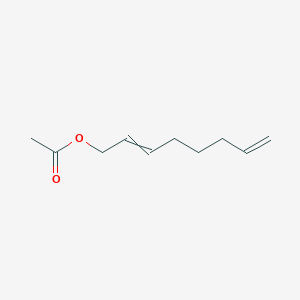
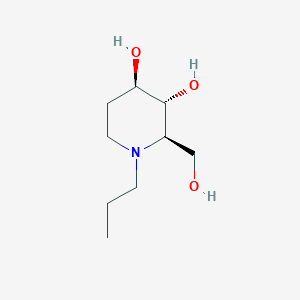

![pentacyclo[8.2.1.14,7.02,9.03,8]tetradeca-5,11-diene](/img/structure/B14174459.png)
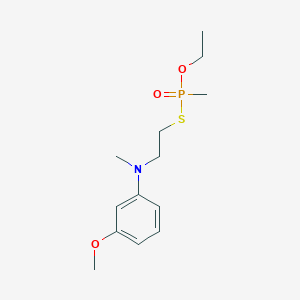
![3-{4-[2-(4-Methoxyphenyl)ethyl]piperazin-1-yl}pyrazine-2-carbonitrile](/img/structure/B14174474.png)
